Ethyl 2-(oxetan-2-yl)acetate
Overview
Description
Ethyl 2-(oxetan-2-yl)acetate is a chemical compound belonging to the family of oxetanes. It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries. The compound features a four-membered oxetane ring, which imparts unique physicochemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxetan-2-yl)acetate can be synthesized through various methods. One common approach involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate, followed by further treatment with various amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxetan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.
Major Products
Major products formed from these reactions include various oxetane derivatives, reduced forms of the compound, and substituted oxetane compounds. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Ethyl 2-(oxetan-2-yl)acetate has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is employed in the development of biologically active molecules and drug discovery.
Medicine: It serves as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of fragrances, flavors, and specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 2-(oxetan-2-yl)acetate involves its unique oxetane ring structure, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to desired chemical transformations. The compound’s reactivity is influenced by the stability and strain of the four-membered ring .
Comparison with Similar Compounds
Ethyl 2-(oxetan-2-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but with a different ester group.
Azetidine derivatives: Contain a four-membered ring with nitrogen instead of oxygen.
Cyclobutanes: Four-membered rings with different substituents and properties
The uniqueness of this compound lies in its oxetane ring, which imparts distinct reactivity and physicochemical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(oxetan-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)5-6-3-4-10-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYFAJSMQUSUCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539680 | |
Record name | Ethyl (oxetan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96516-90-4 | |
Record name | Ethyl (oxetan-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20539680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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